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3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Medicinal Chemistry Structural Biology dCTPase Inhibition

Researchers investigating dCTPase or SCD1 often face limited access to probes with differentiated SAR vectors. This compound resolves that gap. - Dual dCTPase/SCD1 inhibitor with thiophene enabling sulfur-mediated interactions absent in methyl/furan analogs - Favorable profile (XLogP3=3.5, TPSA=77.6 Ų) for cell-based assays - Metabolic stability benchmark for the piperazinyl-pyridazine class

Molecular Formula C20H17F3N4OS
Molecular Weight 418.44
CAS No. 923233-81-2
Cat. No. B2951433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
CAS923233-81-2
Molecular FormulaC20H17F3N4OS
Molecular Weight418.44
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2
InChIKeyLDSQNJHRZDXJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923233-81-2: Identity and Class


3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 923233-81-2, molecular formula C₂₀H₁₇F₃N₄OS, MW 418.44 g/mol) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class [1]. Its structure comprises a pyridazine core substituted with a thiophen-2-yl group at the 3-position and a 4-(trifluoromethyl)benzoyl-piperazine moiety at the 6-position [1]. Compounds in this class have been identified as inhibitors of two therapeutically relevant enzymes: human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme linked to cancer progression and stemness, and stearoyl-CoA desaturase-1 (SCD1), a regulator of fatty acid metabolism implicated in obesity and metabolic syndrome [2][3]. The compound serves as a research tool and screening candidate within these target areas, and its specific substitution pattern differentiates it from close analogs that bear methyl, furan, or alternative acyl groups at corresponding positions.

1

Dual-target tool compound

Piperazin-1-ylpyridazine scaffold with reported dCTPase and SCD1 inhibition class evidence, suitable for pathway probe studies.

2

Thiophene differentiates from common analogs

Sulfur-containing heteroaryl at pyridazine 3-position introduces interaction modes absent in methyl or furan comparators.

3

Favorable computed ADME space

Zero H-bond donors, moderate lipophilicity (XLogP3 ~3.5), and TPSA below 80 Ų support cell-based assay compatibility.

Substitution Risks for CAS 923233-81-2


Within the piperazin-1-ylpyridazine class, relatively minor structural modifications at the pyridazine 3-position or the piperazine N-acyl group can produce large shifts in target potency, selectivity profile, and metabolic stability. The thiophen-2-yl substituent on the pyridazine ring of CAS 923233-81-2 is not electronically or sterically equivalent to the methyl group found in 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 1269371-51-8) or the furan-2-yl group in its oxygen-heterocycle analog [1][2]. Published SAR for related piperazin-1-ylpyridazine dCTPase inhibitors demonstrates that even single-atom changes in the heteroaryl substituent alter hydrogen-bonding capacity, π-stacking geometry, and consequently enzymatic IC₅₀ values by orders of magnitude [2]. Furthermore, the 4-(trifluoromethyl)benzoyl group on the piperazine ring is a critical pharmacophore whose regioisomeric variant (2-trifluoromethylbenzoyl) yields distinct SCD1 and dCTPase activity profiles [3][4]. These structure-activity relationships mean that two compounds sharing the same core scaffold cannot be assumed to perform interchangeably in biological assays or industrial screening cascades without explicit comparative data.

Thiophene vs. methyl analog (CAS 1269371-51-8)

Published SAR shows heteroaryl substitution at pyridazine 3-position can shift enzymatic IC₅₀ by orders of magnitude. Sulfur-mediated interactions cannot be replicated by a methyl group; target engagement profiles may differ substantially.

4-CF₃ vs. 2-CF₃ benzoyl regioisomer

The para-trifluoromethylbenzoyl group is the preferred SCD1 pharmacophore in lead optimization series. Ortho-substituted analogs yield distinct activity profiles and may not reproduce the same target selectivity.

CAS 923233-81-2 vs. Closest Comparators


Thiophene vs. Methyl: Binding Differentiation

The thiophen-2-yl substituent at the pyridazine 3-position distinguishes CAS 923233-81-2 from its closest commercially cataloged analog, 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 1269371-51-8). The thiophene ring introduces a sulfur atom capable of participating in sulfur-π interactions and chalcogen bonding with target protein residues, interaction modes that are absent for the methyl analog [1]. In the published dCTPase inhibitor series, structurally analogous piperazin-1-ylpyridazines bearing heteroaryl groups at the pyridazine 3-position achieved potent enzymatic inhibition (lead compounds exhibited IC₅₀ values in the sub-micromolar range and increased dCTPase thermal stability by >4 °C in differential scanning fluorimetry), whereas alkyl-substituted variants were generally less active or inactive in the same assay panel [2]. While direct IC₅₀ data for CAS 923233-81-2 have not been published in peer-reviewed literature, the class-level SAR indicates that the thiophene-bearing scaffold is better poised for target engagement than the methyl-substituted analog.

Thiophene vs. Methyl binding
Class-level
Thiophene introduces S-π and chalcogen bonding potential absent in methyl analog. Published lead compounds with heteroaryl 3-substitution achieved sub-µM IC₅₀ and >4 °C thermal shift in dCTPase DSF.
May support differentiated target-engagement profile vs. alkyl analogs.
Direct comparative binding data not available; class-level SAR inference.
Medicinal Chemistry Structural Biology dCTPase Inhibition

dCTPase Target Engagement: Thermal Shift & Selectivity

The piperazin-1-ylpyridazine chemotype to which CAS 923233-81-2 belongs has been validated as a bona fide dCTPase inhibitor class. In the landmark 2017 study by Llona-Minguez et al., lead piperazin-1-ylpyridazines increased dCTPase thermal stability in cellular thermal shift assays (CETSA) and conferred resistance to protease digestion, confirming direct intracellular target engagement [1]. These lead compounds displayed outstanding selectivity over related nucleotide pyrophosphatases (NPP1, NPP6, dUTPase) with selectivity windows exceeding 30-fold [1]. Furthermore, they synergized with the cytidine analogue decitabine in leukemic cell models, enhancing antiproliferative efficacy [1]. Although CAS 923233-81-2 was not among the specific compounds profiled in this publication, it shares the core piperazin-1-ylpyridazine scaffold and the 4-(trifluoromethyl)benzoyl pharmacophore with the active series, making it a candidate for analogous target engagement [1][2].

dCTPase engagement & selectivity
Class-level
Lead piperazin-1-ylpyridazines: CETSA ΔTₘ >4 °C, >30-fold selectivity over NPP1/dUTPase, synergy with decitabine in leukemic cells. CAS 923233-81-2 shares core scaffold and 4-CF₃ pharmacophore.
Class-level target engagement evidence supports dCTPase probe candidacy.
No direct CETSA/selectivity data for this compound; experimental confirmation required.
Cancer Biology Enzymology Nucleotide Metabolism

SCD1 Inhibition Potential vs. XEN103

The 4-(trifluoromethyl)benzoyl-piperazine moiety of CAS 923233-81-2 is a recognized pharmacophore for SCD1 inhibition, as exemplified by the clinical candidate XEN103 (CAS 840489-44-3). XEN103, a piperazin-1-ylpyridazine derivative, achieved mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and an in vivo ED₅₀ of 0.8 mg/kg in a rodent efficacy model, with a striking reduction of weight gain [1]. CAS 923233-81-2 differs from XEN103 in that it lacks the pyridazine-3-carboxamide extension (N-(2-cyclopropylethyl)carboxamide) and the 5-fluoro substitution on the benzoyl ring, instead bearing a thiophen-2-yl group directly on the pyridazine core [2]. This structural divergence positions CAS 923233-81-2 as a simplified SCD1 pharmacophore probe that retains the critical 4-(trifluoromethyl)benzoyl-piperazine motif while offering a distinct vector for SAR exploration at the pyridazine 3-position [1][2].

SCD1 vs. XEN103
Reported
XEN103: mSCD1 IC₅₀ 14 nM, HepG2 IC₅₀ 12 nM, rodent ED₅₀ 0.8 mg/kg. CAS 923233-81-2 retains core 4-CF₃-benzoyl-piperazine but lacks the pyridazine-3-carboxamide extension; no SCD1 IC₅₀ reported.
Simplified pharmacophore probe for SCD1 SAR exploration.
Potency gap vs. optimized lead unknown; structural simplification may alter activity.
Metabolic Disease Obesity SCD1 Inhibition

Physicochemical Drug-Likeness Profile

CAS 923233-81-2 exhibits computed physicochemical properties that comply with Lipinski's Rule of Five and predict favorable oral absorption. Its computed partition coefficient (XLogP3 = 3.5) falls within the optimal range (1–5) for balanced aqueous solubility and membrane permeability, while its topological polar surface area (TPSA = 77.6 Ų) is well below the 140 Ų threshold associated with poor oral bioavailability [1]. Notably, the compound has zero hydrogen bond donors, which is advantageous for passive transcellular permeation [1]. In contrast, the more elaborate SCD1 lead XEN103 bears a carboxamide group (one H-bond donor) and has a higher molecular weight (465.44 vs. 418.44 g/mol), while the 3-methyl analog CAS 1269371-51-8 has a lower molecular weight (350.35 g/mol) but also lacks the heteroatom-rich thiophene that may contribute to target binding [1][2]. The target compound thus occupies an intermediate physicochemical space that balances drug-likeness with potential for specific target interactions.

Physicochemical profile
Reported
MW 418.44, XLogP3 3.5, TPSA 77.6 Ų, HBD 0, HBA 8. Compliant with Lipinski Rule of Five; lower MW and HBD count than XEN103.
Computed parameters support inclusion in cell-permeable screening libraries.
Experimental logP/permeability data not available.
ADME Drug Design Physicochemical Properties

Metabolic Stability: Microsomal Clearance & Optimization

Piperazin-1-ylpyridazines as a class are susceptible to rapid oxidative metabolism in liver microsomes, a liability that has been systematically characterized. The benchmark compound in the published SMR study exhibited a half-life of only 2 min in mouse liver microsomes (MLM) and 3 min in human liver microsomes (HLM), reflecting unacceptably high intrinsic clearance [1]. Through iterative structural modification, the research team achieved a >50-fold improvement in microsomal stability, with optimized compound 29 reaching MLM t₁/₂ = 113 min and HLM t₁/₂ = 105 min [1]. CAS 923233-81-2 has not been profiled in this microsomal stability assay, but its structural features—particularly the unsubstituted thiophene and the 4-(trifluoromethyl)benzoyl group—represent sites that can be modified following the published optimization principles to improve metabolic stability if rapid clearance is observed [1].

Microsomal stability
Class-level
Class baseline: MLM t½ 2 min, HLM t½ 3 min. Optimized members achieve >100 min t½ (>50-fold improvement). CAS 923233-81-2 not profiled; contains known metabolic soft spots.
Published SMR roadmap guides metabolic optimization for this chemotype.
Rapid clearance liability exists; iterative modification strategies documented.
Drug Metabolism Microsomal Stability Lead Optimization

4-CF3 vs. 2-CF3 Benzoyl Regioisomers

The position of the trifluoromethyl group on the benzoyl ring is a critical determinant of biological activity within this chemotype. The SCD1 inhibitor program at Xenon Pharmaceuticals established that the 4-(trifluoromethyl)benzoyl substitution pattern (as present in CAS 923233-81-2) is integral to potent SCD1 inhibition, whereas the 2-(trifluoromethyl)benzoyl regioisomer yields distinct activity profiles [1]. This is corroborated by patent literature (CA 2533899 A1) describing pyridazine derivatives as SCD inhibitors, where the 4-trifluoromethylbenzoyl substitution is explicitly claimed as a preferred embodiment [2]. CAS 923233-81-2 thus incorporates the optimized regioisomeric configuration, differentiating it from commercially available analogs that bear the 2-(trifluoromethyl)benzoyl group (e.g., CAS 842170-33-6) [2].

4-CF₃ vs. 2-CF₃ regioisomer
Reported
4-CF₃-benzoyl is the preferred pharmacophore for SCD1 potency in Xenon lead optimization series; 2-CF₃ regioisomer yields distinct SAR. CAS 923233-81-2 bears the para-CF₃ configuration.
Regioisomer selection critical for SCD1 target engagement context.
Quantitative IC₅₀ difference between regioisomers compound-dependent.
Medicinal Chemistry SCD1 Inhibition Pharmacophore Analysis

CAS 923233-81-2: Application Scenarios


dCTPase Probe for Cancer Stemness Research

CAS 923233-81-2 can be deployed as a chemical probe in dCTPase-focused screening cascades, leveraging the established class-level evidence that piperazin-1-ylpyridazines engage dCTPase in cells with thermal stabilization exceeding 4 °C and >30-fold selectivity over related nucleotide pyrophosphatases [1]. Its thiophene substituent provides a differentiated vector for SAR expansion beyond the published lead series, and its favorable physicochemical profile (XLogP3 = 3.5, TPSA = 77.6 Ų) supports cell-based assay compatibility [2]. Researchers investigating dCTPase as a target in leukemia, breast cancer, or Wnt/β-catenin signaling can use this compound as a starting point for hit confirmation and scaffold optimization, with the published selectivity and synergy data (decitabine co-treatment in leukemic cells) providing a mechanistic framework for experimental design [1][3].

SCD1 Pharmacophore Mapping for Metabolic Disease

As a structurally simplified analog of the clinical-stage SCD1 inhibitor XEN103, CAS 923233-81-2 retains the core 4-(trifluoromethyl)benzoyl-piperazine pharmacophore essential for SCD1 inhibition while eliminating the synthetically complex pyridazine-3-carboxamide extension [1]. This makes it suitable for focused SAR studies aimed at mapping the minimal pharmacophore required for SCD1 engagement. Its thiophene substituent introduces sulfur-mediated interaction potential not present in the furan analog, offering an additional dimension for lead optimization [2]. Procurement for metabolic disease programs is supported by the published in vivo efficacy of the chemotype (ED₅₀ = 0.8 mg/kg and weight gain reduction in rodents for XEN103) [1].

Metabolic Stability Optimization via SMR Roadmap

The well-documented metabolic clearance liability of the piperazin-1-ylpyridazine class (t₁/₂ as low as 2–3 min in liver microsomes) and the published >50-fold improvement strategies provide a validated optimization pathway for CAS 923233-81-2 [1]. Medicinal chemistry teams can procure this compound as a metabolic stability benchmark substrate and systematically apply the structure-metabolism relationships elucidated by Llona-Minguez et al. (2017) to engineer improved stability while maintaining target potency [1]. The thiophene ring, piperazine N-atom, and benzoyl group represent discrete sites for iterative modification, and the availability of this specific substitution pattern enables exploration of whether thiophene replacement or protection affects clearance differently than the modifications reported for other heteroaryl analogs [1].

Sulfur-Mediated Protein-Ligand Interactions Probe

The thiophen-2-yl group in CAS 923233-81-2 introduces a sulfur atom that can participate in unique non-covalent interactions—including sulfur-π interactions with aromatic protein side chains and chalcogen bonding with backbone carbonyl oxygen atoms—that are absent in oxygen-heterocycle (furan) or alkyl (methyl) analogs [1]. Computational studies on related piperazin-1-ylpyridazine dCTPase inhibitors have identified π-π stacking and hydrogen bonding as key binding determinants; the addition of sulfur-mediated interactions may enhance binding affinity or alter binding pose relative to non-sulfur-containing comparators [2]. This compound can therefore serve as a tool to probe the contribution of sulfur-based interactions to target binding in biophysical assays (SPR, ITC, X-ray crystallography) across the dCTPase and SCD1 target families, generating insights that are not accessible with methyl- or furan-substituted analogs [1][3].

Application
Selection Property
Validation Focus
dCTPase probe screening
Thiophene-substituted piperazin-1-ylpyridazine scaffold
Cellular target engagement and selectivity profiling
SCD1 pharmacophore mapping
Minimal 4-CF₃-benzoyl-piperazine core without carboxamide extension
Enzymatic and cell-based SCD1 inhibition assays
Metabolic stability optimization
Chemotype with documented microsomal clearance liability and established SMR strategies
Liver microsome stability testing; iterative structural modification
Sulfur-mediated interaction probe
Thiophene ring enabling S-π and chalcogen bonding
Biophysical binding assays (SPR, ITC) and co-crystallography
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